Heteratisine

説明

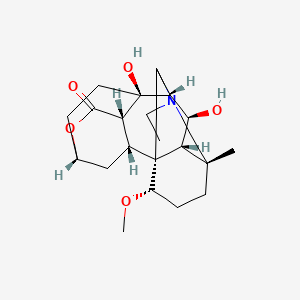

Structure

3D Structure

特性

分子式 |

C22H33NO5 |

|---|---|

分子量 |

391.5 g/mol |

IUPAC名 |

(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one |

InChI |

InChI=1S/C22H33NO5/c1-4-23-10-20(2)7-6-13(27-3)22-12-9-11-5-8-21(26,14(12)19(25)28-11)15(18(22)23)16(24)17(20)22/h11-18,24,26H,4-10H2,1-3H3/t11-,12+,13-,14+,15-,16+,17+,18?,20-,21+,22-/m0/s1 |

InChIキー |

YPSAOPXJHSESSR-AGBQGJAZSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@H](C31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)O)OC)C |

正規SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |

同義語 |

20-ethyl-6-beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one heteratisine NSC 295654 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Heteratisine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Heteratisine, a C19-norditerpenoid alkaloid. The document details its physicochemical properties, spectroscopic data, and the experimental methodologies employed for its structural elucidation, tailored for an audience in chemical research and drug development.

Introduction to this compound

This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, particularly Aconitum heterophyllum of the Ranunculaceae family.[1] Like other aconite alkaloids, it possesses a complex polycyclic structure and exhibits notable biological activity.[2] Specifically, this compound has been identified as a potent antiarrhythmic and antifibrillatory agent, acting as a Na+-channel blocker in cardiomyocytes. A distinguishing structural feature of this compound compared to many other aconite alkaloids is the presence of a lactone ring.[3]

Chemical Structure

The molecular structure of this compound is characterized by a heptacyclic, fused cage-like skeleton. This intricate architecture is foundational to its chemical properties and biological function.

Molecular Formula: C₂₂H₃₃NO₅[4][5][6][7]

Molecular Weight: 391.5 g/mol [4][6][7]

IUPAC Name: (2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-4-one[5][7]

Synonyms:

-

20-Ethyl-6beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one[7]

-

Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1a,6b)-[4]

The core of this compound is a hetisane-type C₂₀-diterpenoid framework, which is further classified as a C₁₉-norditerpenoid alkaloid due to the absence of a carbon atom at a specific position. The structure features multiple stereocenters, a methoxy (B1213986) group, two hydroxyl groups, and an N-ethyl group, all contributing to its unique chemical personality.

Caption: 2D representation of the complex polycyclic structure of this compound.

Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining the biological activity of complex natural products like this compound.[8] The specific spatial orientation of substituents on the chiral centers of the molecule dictates its interaction with biological targets, such as ion channels and receptors.[9]

This compound possesses numerous chiral centers, leading to a highly specific three-dimensional conformation. The established IUPAC name, (2R,3S,6S,9S,10R,17S,18R,19S)-..., precisely defines the absolute configuration at each of these stereocenters.

Based on X-ray diffraction studies of related hetisine-type diterpenoid alkaloids, the polycyclic system of this compound is expected to adopt a rigid conformation.[2] Typically, the six-membered cyclohexane (B81311) rings (A and B) exist in a stable chair conformation, while the piperidine (B6355638) ring (F) adopts a boat conformation.[2] The bicyclo[2.2.2]octane system formed by rings C, D, and E is fixed in a boat form.[2] This defined topology is crucial for its selective binding to sodium channels.

Caption: Relationship between structure, stereochemistry, and biological activity.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₃NO₅ | [4][7] |

| Molecular Weight | 391.5 g/mol | [7] |

| Melting Point | 259-260 °C / 262 °C | [1] |

| Boiling Point | 583.2 °C (predicted) | [1][4] |

| Flash Point | 306.5 °C (predicted) | [1][4] |

| Density | 1.33 g/cm³ (predicted) | [4] |

| LogP | 1.1 (predicted) | [5][7] |

| Polar Surface Area | 79.2 Ų | [4][7] |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 392.24315 | 191.3 |

| [M+Na]⁺ | 414.22509 | 199.5 |

| [M-H]⁻ | 390.22859 | 192.4 |

| [M+NH₄]⁺ | 409.26969 | 210.5 |

| [M+K]⁺ | 430.19903 | 189.4 |

| [M+H-H₂O]⁺ | 374.23313 | 186.8 |

| Data sourced from PubChem predictions.[5] |

Table 3: Preliminary X-ray Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 10.70 Å |

| b | 12.00 Å |

| c | 15.68 Å |

| Molecules per unit cell (Z) | 4 |

| Data from preliminary studies on the parent alkaloid.[3] |

Experimental Protocols

The structural elucidation of complex natural products like this compound involves a combination of isolation, purification, and advanced spectroscopic techniques.

5.1. Isolation and Purification this compound is typically isolated from the dried and powdered roots of Aconitum heterophyllum. The general protocol involves:

-

Extraction: The plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds. The alkaloids are then recovered by basifying the aqueous layer and re-extracting with an organic solvent.

-

Chromatography: The enriched alkaloid fraction is subjected to multiple chromatographic steps, including column chromatography (using silica (B1680970) gel or alumina) and potentially preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

5.2. Structural Elucidation Methodologies The definitive structure of this compound was established using a combination of the following methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Methodology:

-

A sample of pure this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

One-dimensional (1D) ¹H NMR and ¹³C NMR spectra are acquired to identify the chemical environments of all proton and carbon atoms.[10]

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.

-

COSY spectra reveal proton-proton couplings (¹H-¹H), helping to establish spin systems. HSQC correlates directly bonded carbon and proton atoms. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the overall polycyclic structure.[10]

-

-

-

X-ray Crystallography:

-

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state and establish the absolute stereochemistry.[11]

-

Methodology:

-

High-quality single crystals of this compound or a suitable derivative (e.g., hydrobromide) are grown by slow evaporation from a solvent mixture.[3]

-

A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[3][11]

-

The diffraction pattern is collected as the crystal is rotated.

-

The resulting data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This analysis provides an unambiguous determination of the molecular structure and stereochemistry.[12] Preliminary crystallographic data for this compound has been reported, confirming its complex framework.[3]

-

-

-

Mass Spectrometry (MS):

-

Objective: To determine the exact molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

-

Methodology:

-

A dilute solution of this compound is introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).

-

High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula (C₂₂H₃₃NO₅).

-

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable clues about the connectivity and substructures within the molecule, corroborating the structure determined by NMR.

-

-

Caption: General experimental workflow for the structural elucidation of this compound.

Conclusion

This compound is a structurally complex C₁₉-norditerpenoid alkaloid with significant potential in pharmacology, particularly as an antiarrhythmic agent. Its intricate polycyclic framework, characterized by a unique lactone ring and multiple well-defined stereocenters, has been rigorously established through a combination of advanced spectroscopic and crystallographic methods. A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in natural product synthesis, medicinal chemistry, and drug development who aim to explore its therapeutic potential, develop synthetic analogs, or investigate its mechanism of action at a molecular level.

References

- 1. This compound | 3328-84-5 | FH137864 | Biosynth [biosynth.com]

- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound|lookchem [lookchem.com]

- 5. PubChemLite - this compound (C22H33NO5) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 3328-84-5 [m.chemicalbook.com]

- 7. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereochemistry - Wikipedia [en.wikipedia.org]

- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. X-Ray Structures of Some Heterocyclic Sulfones | MDPI [mdpi.com]

- 12. X-ray crystallographic study of ranaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Heteratisine: A Diterpenoid Alkaloid with Potent Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteratisine, a C19-norditerpenoid alkaloid naturally occurring in plants of the Aconitum genus, has garnered significant interest within the scientific community for its pronounced antiarrhythmic and antifibrillatory activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and biological functions. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its pharmacological data. Furthermore, this document elucidates the proposed mechanism of action of this compound through a detailed signaling pathway diagram and outlines a typical experimental workflow for its investigation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C22H33NO5. Its unique chemical structure is the basis for its distinct biological activity.

| Property | Value | Reference |

| CAS Number | 3328-84-5 | |

| Molecular Formula | C22H33NO5 | |

| Molecular Weight | 391.50 g/mol | |

| Appearance | Powder | |

| Melting Point | 259-260 °C | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). Poorly soluble in acetone (B3395972) and ethanol. | |

| Storage | Store at +4°C in a dark place. |

A comprehensive collection of physicochemical properties of this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a potent antiarrhythmic and antifibrillatory agent. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Na+) in cardiomyocytes. By blocking these channels, this compound reduces the influx of sodium ions into the cardiac cells, thereby slowing the rate of depolarization of the cardiac action potential and prolonging the refractory period. This action helps to suppress abnormal cardiac rhythms.

Studies have indicated that the active dosage of this compound for its antiarrhythmic effects in mammals ranges from 5 to 20 mg/kg. In comparative studies, this compound has been shown to be more active and more cardioselective with lower toxicity than Quinidine, a conventional antiarrhythmic drug. However, in some experimental models, this compound, at concentrations up to 100 microM, did not show a significant effect on the sodium current, suggesting that its mechanism of action may be more complex and could involve other targets or specific conditions.

Signaling Pathway of this compound as a Sodium Channel Blocker

The following diagram illustrates the proposed mechanism of action of this compound on a voltage-gated sodium channel in a cardiomyocyte.

Caption: this compound blocks the open state of voltage-gated sodium channels, preventing sodium influx and reducing cardiomyocyte excitability.

Experimental Protocols

Isolation and Purification of this compound from Aconitum heterophyllum

The following protocol is a generalized procedure based on methods for isolating diterpenoid alkaloids from Aconitum species.

Materials:

-

Dried and powdered roots of Aconitum heterophyllum

-

Methanol (MeOH)

-

n-hexane

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for visualization

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried and powdered roots of Aconitum heterophyllum with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and dichloromethane.

-

Separate the layers and concentrate the dichloromethane fraction, which is expected to contain the alkaloidal components.

-

-

Column Chromatography:

-

Adsorb the concentrated DCM fraction onto a small amount of silica gel.

-

Prepare a silica gel column packed in n-hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of n-hexane and dichloromethane, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of DCM (e.g., 95:5, 90:10, 80:20, etc.).

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

-

Monitoring and Pooling of Fractions:

-

Monitor the collected fractions by TLC. Use a solvent system such as n-hexane:DCM with a small amount of a polar modifier like methanol or diethylamine.

-

Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids typically give an orange-brown spot).

-

Pool the fractions that show a similar TLC profile corresponding to this compound.

-

-

Purification:

-

Subject the pooled fractions to further column chromatography using a shallower gradient or a different solvent system to achieve higher purity.

-

Recrystallization from a suitable solvent (e.g., methanol-chloroform mixture) can be performed to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Experimental Workflow

The following diagram outlines a typical workflow for the investigation of this compound.

Caption: A typical workflow for the study of this compound, from plant material to data analysis.

Quantitative Data

| Parameter | Value/Range | Experimental Model |

| Active Dosage (Antiarrhythmic) | 5 - 20 mg/kg | Mammalian models |

| Effect on Orthodromic Spike | Inhibition at 1-100 µM | Rat hippocampal slices |

| Effect on Sodium Current | No effect up to 100 µM | Rat hippocampal neurons |

Note: Specific IC50 values for sodium channel blockade and detailed ¹H and ¹³C NMR spectral data for this compound are not consistently reported in the readily available scientific literature. Researchers are encouraged to perform these characterizations on their purified samples.

Conclusion

This compound stands out as a promising natural product with significant antiarrhythmic potential. Its mechanism of action, primarily through the blockade of cardiac sodium channels, offers a clear rationale for its therapeutic effects. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate this intriguing molecule. Future studies should focus on elucidating the precise binding site of this compound on the sodium channel, determining its pharmacokinetic and pharmacodynamic profiles, and exploring its therapeutic window and potential side effects to fully assess its viability as a clinical candidate for the treatment of cardiac arrhythmias.

The Biosynthesis of Heteratisine in Aconitum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Heteratisine, a C20 atisane-type diterpenoid alkaloid found in various Aconitum species. While significant strides have been made in elucidating the early stages of the atisane (B1241233) skeleton formation, the terminal enzymatic steps leading specifically to this compound remain an active area of research. This document synthesizes current knowledge, presenting the established core pathway, quantitative data from relevant studies, detailed experimental protocols for pathway analysis, and logical models for understanding the complex series of enzymatic reactions.

The this compound Biosynthetic Pathway: From Primary Metabolism to a Diterpenoid Scaffold

The biosynthesis of this compound is a complex process that originates from primary metabolic pathways, channeling carbon through specialized terpenoid and alkaloid biosynthetic routes. The pathway can be broadly divided into three major stages: the formation of the universal C20 diterpene precursor, the cyclization to the characteristic atisane skeleton, and the subsequent tailoring reactions that yield the final this compound molecule.

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The journey begins with fundamental carbon metabolism. Through glycolysis , glucose is converted into pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP). These precursors feed into two parallel pathways to produce the essential C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP):

-

The Mevalonate (MVA) Pathway: Primarily occurring in the cytosol.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids.

Gene expression studies in Aconitum heterophyllum suggest that genes from both glycolysis (e.g., G6PI, PFK, ALD, ENO) and the MEP pathway are upregulated in tissues with high alkaloid content, indicating their crucial role in supplying precursors.[1] Three molecules of IPP and one molecule of DMAPP are then sequentially condensed by Geranylgeranyl Pyrophosphate Synthase (GGPPS) to form the C20 precursor, Geranylgeranyl Pyrophosphate (GGPP) . This molecule is the common entry point for the biosynthesis of all diterpenoids.

Stage 2: Cyclization to the ent-Atisane Skeleton

The formation of the core tetracyclic atisane skeleton from the linear GGPP is a critical, two-step cyclization process catalyzed by two distinct classes of terpene synthases (TPS):

-

Class II Diterpene Synthase: An ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) .

-

Class I Diterpene Synthase: A kaurene synthase-like (KSL) enzyme then utilizes ent-CPP, catalyzing further cyclization and rearrangement to form the tetracyclic diterpene skeleton, ent-atiserene .[1]

This ent-atiserene is the foundational hydrocarbon skeleton of all atisine-type alkaloids.

Stage 3: Formation of the Atisine (B3415921) Core and Putative Path to this compound

The transformation of the hydrocarbon skeleton into a nitrogen-containing alkaloid involves a series of complex modifications:

-

Amination: The incorporation of a nitrogen atom is a key step. Isotope labeling studies have suggested that L-serine is a likely nitrogen source.[2] The proposed mechanism involves the formation of an aminoethanol unit, derived from serine, which is incorporated into the diterpene structure to form the characteristic oxazolidine (B1195125) ring of atisine-type alkaloids.[1]

-

Oxidative Tailoring: The atisane skeleton undergoes extensive oxidative modifications, primarily catalyzed by Cytochrome P450 monooxygenases (P450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[3] These enzymes are responsible for the regio- and stereospecific hydroxylations, epoxidations, and other reactions that create the vast diversity of diterpenoid alkaloids.

The precise enzymatic steps that convert the initial atisine skeleton into This compound have not yet been fully elucidated. However, based on the structure of this compound, the pathway likely involves a series of P450-catalyzed hydroxylations at specific positions on the atisane core.[3] The identification and functional characterization of these specific P450s remain a key objective in understanding Aconitum alkaloid biosynthesis.

Caption: Proposed biosynthetic pathway of this compound in Aconitum.

Quantitative Data Summary

Quantitative analysis of gene expression and metabolite accumulation is crucial for identifying rate-limiting steps and regulatory control points in the pathway. The following tables summarize data from studies on Aconitum heterophyllum, comparing high and low atisine-producing accessions.

Table 1: Metabolite Content in A. heterophyllum Roots

| Metabolite | Low Content Accession (% dry wt) | High Content Accession (% dry wt) | Fold Increase |

| Atisine | 0.14 | 0.37 | ~2.6 |

| Steviol | 0.01 | 0.06 | 6.0 |

| Data sourced from Malhotra et al. (2016).[1] |

Table 2: Relative Gene Expression in High vs. Low Atisine Content Accessions

| Gene | Enzyme/Pathway | Fold Up-regulation in High Content Accession |

| Glycolysis | ||

| G6PI | Glucose-6-phosphate isomerase | 18.26 |

| PFK | Phosphofructokinase | 11.54 |

| ALD | Fructose-bisphosphate aldolase | 62.36 |

| ENO | Enolase | 8.51 |

| Serine Biosynthesis | ||

| PGDH | 3-phosphoglycerate dehydrogenase | 11.44 |

| PSAT | Phosphoserine aminotransferase | 17.15 |

| Diterpene Biosynthesis | ||

| KO | ent-kaurene oxidase | 3.37 |

| KH | ent-kaurenoic acid hydroxylase | 8.97 |

| Data represents fold change in root tissue of high-content vs. low-content accessions, sourced from Malhotra et al. (2016).[1] |

Experimental Protocols

Elucidating the this compound pathway requires a combination of transcriptomics, analytical chemistry, and biochemistry. Below are detailed protocols for key experimental procedures.

Table 3: Protocol for UPLC-MS/MS Analysis of Aconitum Alkaloids

| Step | Procedure |

| 1. Sample Preparation | 1. Weigh 1.0 g of dried, powdered plant material. 2. Add 10 mL of extraction solvent (e.g., 75:25 v/v methanol/2% formic acid in water).[4] 3. Shake for 1 hour, then sonicate for 10 minutes. 4. Centrifuge at 4500 rpm for 10 minutes. 5. Collect the supernatant and dilute with 50:50 (v/v) methanol/water as needed to fall within the calibration curve range.[4] 6. Filter the final extract through a 0.22 µm syringe filter before injection. |

| 2. UPLC Conditions | Column: Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).[5] Mobile Phase A: 0.1% Formic Acid in Water.[5] Mobile Phase B: Acetonitrile. Gradient: Start at 5-10% B, ramp to 70-95% B over 5-10 minutes, hold, then return to initial conditions and equilibrate. Flow Rate: 0.2-0.4 mL/min. Column Temperature: 30-40 °C. Injection Volume: 1-5 µL. |

| 3. MS/MS Conditions | Ionization Mode: Electrospray Ionization Positive (ESI+).[5] Scan Type: Multiple Reaction Monitoring (MRM). Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage. MRM Transitions: Determine precursor [M+H]⁺ ions and product ions for this compound and other target alkaloids using authentic standards. For each compound, monitor at least two transitions for quantification and confirmation. |

| 4. Quantification | Generate a standard curve using serial dilutions of an authentic this compound standard. Calculate the concentration in the samples based on the regression equation of the standard curve. |

Table 4: Protocol for Gene Expression Analysis via RT-qPCR

| Step | Procedure |

| 1. RNA Extraction | 1. Flash-freeze ~100 mg of fresh Aconitum tissue (e.g., root, leaf) in liquid nitrogen. 2. Grind to a fine powder using a mortar and pestle or tissue lyser. 3. Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. 4. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis. |

| 2. cDNA Synthesis | 1. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[6] 2. Incubate according to the manufacturer's protocol (e.g., 42-50°C for 50-60 min). 3. Inactivate the reverse transcriptase by heating (e.g., 70°C for 15 min). 4. Dilute the resulting cDNA (e.g., 1:10) with nuclease-free water for use as the qPCR template. |

| 3. qPCR Reaction | 1. Prepare a 10-20 µL reaction mix containing: - 2x SYBR Green Master Mix (contains Taq polymerase, dNTPs, SYBR Green dye).[7] - 0.4 µM each of Forward and Reverse gene-specific primers. - 1-2 µL of diluted cDNA template. - Nuclease-free water to final volume. 2. Run reactions in triplicate on a qPCR instrument. |

| 4. Thermal Cycling | Initial Denaturation: 95°C for 30 s.[7] Cycling (40 cycles): - Denaturation: 95°C for 5 s.[7] - Annealing/Extension: 60°C for 30-34 s.[7] Melting Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product. |

| 5. Data Analysis | 1. Determine the quantification cycle (Cq) for each reaction. 2. Normalize the Cq of the gene of interest to a stable reference gene (e.g., β-actin). 3. Calculate the relative gene expression using the 2-ΔΔCq method.[8] |

Visualization of Experimental Workflow

The process of identifying and validating genes in the this compound biosynthetic pathway follows a logical progression from gene discovery to functional verification.

Caption: Workflow for identification of biosynthetic genes.

References

- 1. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical properties of Heteratisine

An In-depth Technical Guide to the Physical and Chemical Properties of Heteratisine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a C19-norditerpenoid alkaloid. The information is compiled to serve as a foundational resource for professionals engaged in research, discovery, and development within the pharmaceutical and life sciences sectors.

General and Chemical Properties

This compound is a naturally occurring alkaloid predominantly isolated from plants belonging to the Aconitum genus, particularly Aconitum heterophyllum.[1] It is a member of the hetisine-type diterpenoid alkaloids, which are known for their complex heptacyclic hetisane skeleton.[2][3][4][5]

| Property | Value | Reference |

| CAS Number | 3328-84-5 | [1][6][7] |

| Molecular Formula | C₂₂H₃₃NO₅ | [6][7] |

| Molecular Weight | 391.5 g/mol | [7] |

| IUPAC Name | (2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-4-one | [7] |

| Synonyms | 20-Ethyl-6β,8-dihydroxy-1α-methoxy-4-methylheteratisan-14-one, Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1α,6β)- | [6][7] |

| Physical Form | Powder |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Melting Point | 259-262 °C | [1] |

| Boiling Point | 583.2 °C at 760 mmHg | [1][6] |

| Flash Point | 306.5 °C | [1][6] |

| Density | 1.33 g/cm³ | [6] |

| Vapor Pressure | 0 mmHg at 25°C | [6] |

| LogP (octanol/water) | 1.1 | [7] |

Solubility and Storage

Proper solubility and storage conditions are vital for maintaining the integrity and activity of this compound.

| Parameter | Details | Reference |

| Solubility | Soluble in chloroform (B151607) and methanol. | |

| Poorly soluble in acetone (B3395972) and ethanol. | ||

| 20 mg dissolves in 0.3 mL of 3% HCl. | ||

| Storage | Store at +4°C in a dark place. | |

| Alternatively, store at 10°C - 25°C. | [1] |

Biological Activity and Mechanism of Action

This compound exhibits significant pharmacological activities, primarily related to its interaction with the central nervous system and cardiac ion channels.[1]

-

Antiarrhythmic Activity : this compound is recognized as a potent antiarrhythmic and antifibrillatory agent. Its primary mechanism of action involves the blockade of Na⁺-channels in cardiomyocytes, which helps to stabilize the cardiac rhythm. It is considered more cardioselective and less toxic than quinidine. The effective dosage in mammals for this activity ranges from 5 to 20 mg/kg.

-

Neuromodulatory Effects : The compound interacts with the central nervous system by modulating ion channels or receptors that influence neural activity.[1] It has been shown to inhibit neuronal activity, although it is a less potent inhibitor compared to its analogue, 6-benzoylthis compound (B8240661).[8] Unlike its analogue, this compound does not appear to affect the sodium current in hippocampal neurons at concentrations up to 100 µM.[8]

Experimental Protocols

Isolation and Purification

This compound is typically extracted from the dried roots of Aconitum species. A general workflow involves solvent extraction followed by chromatographic separation.

Methodology Overview:

-

Extraction : The powdered plant material (e.g., roots of Aconitum coreanum) is subjected to heat reflux extraction with 95% ethanol.[9]

-

Acid-Base Partitioning : The dried extract is dissolved in an acidic solution (e.g., 1% HCl). This solution is then washed with a non-polar solvent like petroleum ether to remove neutral compounds. The acidic aqueous layer is then basified (e.g., to pH 9.5 with NH₃·H₂O) to precipitate the alkaloids.[9]

-

Solvent Extraction of Alkaloids : The basified solution is extracted with an organic solvent such as chloroform to yield a crude alkaloid mixture.[9]

-

Chromatographic Purification : The crude extract is further purified using techniques like pH-zone-refining counter-current chromatography or standard column chromatography over silica (B1680970) gel to isolate this compound and other alkaloids.[9][10]

Analytical Characterization

The structural elucidation and quantification of this compound employ various modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC/UHPLC) : Used for the separation, identification, and quantification of this compound in plant extracts and formulations. A UHPLC-DAD based method has been developed for its quantification.[10][11][12]

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like HPLC-MS/MS are used for sensitive detection in complex mixtures.[9][13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the complete structural elucidation and confirmation of the complex polycyclic structure of this compound.[16][17][18][19]

-

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[20]

Toxicological Data

Preliminary toxicity data for this compound has been reported in mice.

| Route | Species | LD₅₀ Value | Reference |

| Intravenous (IVN) | Mouse (MUS) | 180 mg/kg | |

| Intraperitoneal (IPR) | Mouse (MUS) | 430 mg/kg |

Conclusion

This compound is a structurally complex diterpenoid alkaloid with significant, well-defined antiarrhythmic properties. Its mechanism of action as a sodium channel blocker in cardiomyocytes presents a promising avenue for the development of novel cardiac therapies. This guide summarizes the core physical, chemical, and biological data on this compound, providing a critical resource for researchers aiming to explore its therapeutic potential further. The detailed methodologies for isolation and analysis serve as a practical foundation for future studies.

References

- 1. This compound | 3328-84-5 | FH137864 | Biosynth [biosynth.com]

- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Chemistry and biological activities of hetisine-type diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]

- 5. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound|lookchem [lookchem.com]

- 7. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiplasmodial diterpenoid alkaloid from Aconitum heterophyllum Wall. ex Royle: Isolation, characterization, and UHPLC-DAD based quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. massbank.eu [massbank.eu]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. The heterospin cobalt complexes: peculiarities of high-resolution NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Heterogeneous Polymer Dynamics Explored Using Static 1H NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

Heteratisine: An In-depth Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of heteratisine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus. Understanding these fundamental physicochemical properties is critical for the handling, formulation, and development of this compound for research and potential therapeutic applications.

Solubility Profile

This compound, as a free base, exhibits solubility characteristics typical of many alkaloids: generally soluble in organic solvents and poorly soluble in neutral aqueous media. Its basic nitrogen atom allows for the formation of salts in acidic solutions, which significantly enhances aqueous solubility.

Qualitative Solubility Data

The available data on the solubility of this compound in various solvents is summarized in the table below.

| Solvent System | Solubility Description | Citation |

| Chloroform | Soluble | [1] |

| Methanol | Soluble | [1] |

| Acetone | Not well soluble | [1] |

| Ethanol | Not well soluble | [1] |

| 3% Hydrochloric Acid | 20 mg dissolves in 0.3 mL | [1] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the quantitative solubility of this compound, based on the standard shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline powder)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile (B52724), chloroform)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

-

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Like many complex alkaloids, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.

Storage and Thermal Stability

For long-term storage, it is recommended to keep this compound at +4°C in a dark place.[1] An alternative recommendation is storage at 10°C - 25°C.[2] The high melting point of this compound, reported to be in the range of 259-262°C, suggests good thermal stability in its solid state.

Stability in Solution

-

Alkaline Conditions: Rapid hydrolysis is expected.[2]

-

Acidic Conditions: Likely to be stable in dilute acid.[2]

-

Protic Solvents (Methanol, Ethanol): May exhibit instability over time.[2]

-

Aprotic Solvents (Acetonitrile, Tetrahydrofuran): Expected to be stable for extended periods.[2]

Experimental Protocol for Forced Degradation Studies and Development of a Stability-Indicating HPLC Method

This protocol outlines the steps for conducting forced degradation studies to understand the degradation pathways of this compound and for developing a stability-indicating HPLC method to separate the parent drug from its degradation products.

Objective: To identify the degradation products of this compound under various stress conditions and to develop and validate an HPLC method that can accurately quantify this compound in the presence of these degradants.

Part A: Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

Part B: Development of a Stability-Indicating HPLC Method

Instrumentation and Conditions (Representative):

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted). The exact gradient profile needs to be optimized to achieve separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 235 nm).

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Method Development: Inject the stressed samples into the HPLC system and optimize the mobile phase composition and gradient to achieve baseline separation of the degradation product peaks from the parent this compound peak.

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.

-

Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

-

Mechanism of Action: Sodium Channel Modulation

This compound is known for its antiarrhythmic and antifibrillatory properties, which are attributed to its interaction with voltage-gated sodium channels in cardiomyocytes.[1] While it is considered a less potent sodium channel blocker compared to some of its analogs, its modulatory effect on these channels is central to its biological activity.

Caption: Proposed mechanism of action of this compound on cardiac sodium channels.

The diagram illustrates that this compound exerts its effect by blocking the influx of sodium ions through voltage-gated sodium channels in the cell membrane of cardiomyocytes. This action reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction in the heart and helping to suppress arrhythmias.

References

- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of Heteratisine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteratisine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a unique pharmacological profile characterized by its antiarrhythmic properties and comparatively low toxicity profile among other aconitine-type alkaloids. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, pharmacokinetics, and toxicology. The primary mechanism of its antiarrhythmic effect is attributed to the blockade of sodium channels in cardiomyocytes. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key concepts to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a naturally occurring diterpenoid alkaloid found in various Aconitum species.[1] Unlike the highly toxic diester-diterpenoid alkaloids such as aconitine (B1665448), this compound belongs to the less toxic hetisine-type C20-diterpenoid alkaloids.[2] Its pharmacological interest lies predominantly in its antiarrhythmic and antifibrillatory activities.[3] This guide aims to provide a detailed technical overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative efficacy and toxicity data, and the experimental methodologies used for its characterization.

Mechanism of Action

The primary mechanism of action for this compound's antiarrhythmic effects is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. By blocking these channels, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac membrane and suppressing arrhythmias.

A notable characteristic of this compound is its differential activity on various tissues. While it demonstrates clear activity as a sodium channel blocker in cardiac muscle, studies on rat hippocampal neurons have shown that it is a less potent inhibitor of neuronal activity compared to the structurally related and more toxic alkaloid, 6-benzoylthis compound (B8240661). In fact, this compound did not show a significant effect on the sodium current in hippocampal neurons at concentrations up to 100 microM.[4] This suggests a degree of tissue or channel subtype selectivity that warrants further investigation.

Signaling Pathway

The direct interaction of this compound with the α-subunit of the voltage-gated sodium channel is the principal event in its signaling cascade. This interaction leads to a reduction in the inward sodium current (INa), which in turn modulates the cardiac action potential. The downstream effects are primarily electrophysiological, leading to a stabilization of the heart rhythm.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological and toxicological profile of this compound.

Table 1: Antiarrhythmic Activity

| Parameter | Value | Species | Model | Reference |

| Effective Dose (ED₅₀) | 12.5 mg/kg | Rat | Aconitine-induced arrhythmia | [2] |

| Active Dosage Range | 5 - 20 mg/kg | Mammals | Experimental arrhythmias | [3] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route of Administration | Reference |

| Median Lethal Dose (LD₅₀) | 180 mg/kg | Mouse | Intravenous (IVN) | Not specified |

| Median Lethal Dose (LD₅₀) | 430 mg/kg | Mouse | Intraperitoneal (IPR) | Not specified |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the methodologies for key experiments cited in the study of this compound.

Aconitine-Induced Arrhythmia Model in Rats

This in vivo model is a standard method for screening and evaluating antiarrhythmic drugs.

Objective: To determine the effective dose (ED₅₀) of this compound in suppressing arrhythmias induced by aconitine.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and their electrocardiogram (ECG) is continuously monitored.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses to different groups of rats. A control group receives the vehicle.

-

Induction of Arrhythmia: After a set period to allow for drug absorption, a continuous intravenous infusion of aconitine is initiated to induce cardiac arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).

-

Data Analysis: The dose of aconitine required to induce arrhythmias in the treated groups is compared to the control group. The ED₅₀ of this compound is calculated as the dose that produces a 50% increase in the amount of aconitine needed to induce arrhythmias.[1][5]

Electrophysiological Analysis of Sodium Channel Blockade

The whole-cell patch-clamp technique is employed to study the effects of this compound on sodium channels in isolated cardiomyocytes.

Objective: To characterize the inhibitory effect of this compound on the inward sodium current (INa).

Methodology:

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from the hearts of adult rats or guinea pigs.

-

Patch-Clamp Recording: The whole-cell patch-clamp configuration is established. The cell is perfused with an external solution, and the pipette is filled with an internal solution.

-

Voltage-Clamp Protocol: The membrane potential is held at a level where sodium channels are in a resting state (e.g., -100 mV). Depolarizing voltage steps are applied to elicit the inward sodium current.

-

Drug Application: After recording baseline currents, the cells are perfused with various concentrations of this compound.

-

Data Analysis: The peak sodium current is measured before and after the application of this compound. The concentration-response curve is plotted to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).[6][7]

Pharmacokinetics (ADME)

Currently, there is a lack of specific published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, general pharmacokinetic properties of diterpenoid alkaloids can provide some insights. These compounds are typically absorbed orally, with their metabolism often involving hydrolysis of ester groups and modifications by cytochrome P450 enzymes.[8][9] Given that this compound is a less toxic, non-ester type alkaloid, its metabolic pathway may differ from the more extensively studied toxic aconitines. Further research is required to elucidate the specific ADME profile of this compound.

Toxicology

This compound is noted for its lower toxicity compared to other Aconitum alkaloids.[2] The acute toxicity, as indicated by the LD₅₀ values in mice, is significantly higher than that of highly toxic alkaloids like aconitine. The reduced toxicity is attributed to its chemical structure, which lacks the ester groups that are major contributors to the toxicity of other aconitine-type alkaloids.[10] A comprehensive toxicological profile, including chronic toxicity and organ-specific effects, is not yet well-established in the public literature.

Conclusion and Future Directions

This compound is a promising antiarrhythmic agent due to its sodium channel blocking activity and favorable toxicity profile. However, a significant amount of research is still needed to fully characterize its pharmacological properties. Key areas for future investigation include:

-

Determination of IC₅₀ values: Establishing the precise inhibitory concentration of this compound on cardiac sodium channels is essential for a complete pharmacological profile.

-

Pharmacokinetic studies: Detailed ADME studies are crucial to understand its bioavailability, metabolic fate, and clearance, which are critical for any potential therapeutic development.

-

Elucidation of downstream signaling: Investigating potential downstream effects beyond direct channel blockade, such as effects on intracellular calcium homeostasis, could reveal additional mechanisms of action.

-

Comprehensive toxicology: In-depth toxicological studies are necessary to fully assess its safety profile for any potential clinical application.

This technical guide provides a foundation for researchers and drug development professionals interested in this compound. The provided data and protocols can aid in the design of future studies to further unravel the therapeutic potential of this unique natural compound.

References

- 1. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiarrhythmic effect of newly synthesized compound 44Bu on model of aconitine-induced arrhythmia -- compared to lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitine - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Heteratisine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteratisine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its diverse pharmacological properties. Structurally characterized by a complex heptacyclic skeleton, this natural compound has demonstrated a range of biological activities, with particular prominence in the cardiovascular and central nervous systems. This technical guide provides an in-depth summary of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Species/Cell Line | Quantitative Data | Source |

| Antiarrhythmic Activity | Aconitine-induced arrhythmia | Rat | ED₅₀: 12.5 mg/kg | [Not explicitly cited] |

| Neuronal Activity Inhibition | Extracellular recording of stimulus-evoked population spikes | Rat hippocampal slices | Concentration: 1-100 µM (Inhibition of orthodromic spike) | [1] |

| Effect on Sodium Current | Whole-cell patch-clamp | Rat hippocampal neurons | Concentration: Up to 100 µM (No effect on sodium current) | [1] |

Detailed Experimental Protocols

Antiarrhythmic Activity Assessment in an Aconitine-Induced Arrhythmia Rat Model

This protocol outlines the in vivo method used to determine the antiarrhythmic efficacy of this compound.

Principle: Aconitine (B1665448), a potent cardiotoxin, induces cardiac arrhythmias by persistently activating sodium channels. The ability of a test compound to prevent or reverse these arrhythmias indicates its potential as an antiarrhythmic agent.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and electrodes are placed to record a standard lead II electrocardiogram (ECG). A jugular vein is cannulated for intravenous administration of aconitine and the test compound.

-

Induction of Arrhythmia: A continuous infusion of aconitine is administered to induce arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

Drug Administration: this compound is administered intravenously at various doses prior to or following the induction of arrhythmia by aconitine.

-

Data Analysis: The dose of this compound that effectively protects 50% of the animals from aconitine-induced lethal arrhythmias is determined and expressed as the median effective dose (ED₅₀).

Evaluation of Neuronal Activity in Rat Hippocampal Slices

This protocol details the ex vivo method used to assess the effects of this compound on neuronal excitability.[1]

Principle: Extracellular recordings from brain slices allow for the study of synaptic transmission and neuronal population activity in a controlled environment. The modulation of stimulus-evoked field potentials indicates the effect of a compound on neuronal excitability.

Methodology:

-

Slice Preparation: Transverse hippocampal slices are prepared from the brains of rats and maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recording: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record the orthodromic population spike.

-

Compound Application: this compound is bath-applied to the slices at concentrations ranging from 1 to 100 µM.[1]

-

Data Acquisition and Analysis: The amplitude of the orthodromic population spike is measured before and after the application of this compound to determine its effect on neuronal activity.[1]

Assessment of Sodium Current Modulation

This protocol describes the in vitro whole-cell patch-clamp technique used to investigate the direct effects of this compound on voltage-gated sodium channels.[1]

Principle: The patch-clamp technique allows for the recording of ionic currents across the membrane of a single cell. By isolating and measuring the sodium current, the direct modulatory effect of a compound on sodium channels can be determined.

Methodology:

-

Cell Culture: Hippocampal neurons are cultured to allow for patch-clamp recordings.

-

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is established on a single neuron.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and isolate the voltage-gated sodium current.

-

Compound Application: this compound is applied to the bath solution at concentrations up to 100 µM.[1]

-

Data Analysis: The peak amplitude of the sodium current is measured before and after the application of this compound to assess any modulatory effects.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound appears to be the modulation of neuronal and cardiac excitability. However, direct interaction with voltage-gated sodium channels has not been observed at concentrations up to 100 µM.[1] This suggests that its antiarrhythmic and neuro-inhibitory effects may be mediated through indirect mechanisms or by targeting other ion channels or receptors.

The diagram below illustrates a hypothetical signaling pathway for the antiarrhythmic effect of this compound, taking into account the lack of direct sodium channel blockade.

Other Potential Biological Activities

While quantitative data for purified this compound is limited, studies on extracts of Aconitum heterophyllum and related compounds suggest potential for other biological activities:

-

Anti-inflammatory Activity: Ethanolic extracts of A. heterophyllum have shown anti-inflammatory effects in a cotton pellet-induced granuloma model in rats. This suggests that constituents of the plant, potentially including this compound, possess anti-inflammatory properties.

-

Anticancer Activity: The methanol (B129727) extract of A. heterophyllum stem has demonstrated inhibitory effects on the progression of H9c2 and MDCK cancer cells.

-

Antimicrobial Activity: Various heterocyclic compounds, the broader class to which this compound belongs, have been reported to exhibit antimicrobial activity. However, specific studies on this compound are needed to confirm this potential.

Conclusion

This compound is a promising natural product with demonstrated antiarrhythmic and neuro-inhibitory activities. The available quantitative data and experimental protocols provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its mechanisms of action. Furthermore, rigorous investigation is required to confirm and quantify its potential anti-inflammatory, anticancer, and antimicrobial effects. Such studies will be crucial for the development of this compound-based therapeutics.

References

The Elusive Neurological Footprint: An In-depth Technical Guide on the Central Nervous System Activity of Heteratisine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteratisine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has been a subject of neuropharmacological interest due to its structural relationship with other neurologically active Aconitum alkaloids. However, extensive research reveals that this compound itself exhibits a significantly less potent profile of activity on the central nervous system (CNS) when compared to its close analogue, 6-benzoylthis compound (B8240661). This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the known effects of this compound on the CNS, with a comparative analysis to 6-benzoylthis compound to illuminate its mechanism of action, or lack thereof. This document details the experimental protocols employed in key studies, presents the quantitative data in a structured format, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Alkaloids derived from the Aconitum species have a long history in traditional Chinese folk medicine, often utilized for their analgesic properties.[1] This has prompted modern scientific investigation into the neuropharmacological effects of the constituent compounds. Among these are this compound and its structurally related counterpart, 6-benzoylthis compound. While initial interest may have encompassed this compound, experimental evidence has consistently demonstrated its limited direct impact on neuronal activity within the central nervous system, especially when contrasted with the pronounced effects of 6-benzoylthis compound.[1] This guide will therefore focus on the direct, albeit weak, observed actions of this compound and extensively leverage the data on 6-benzoylthis compound to provide a clearer, comparative understanding of its neurological profile. The primary mechanism of action for the more potent 6-benzoylthis compound has been identified as the blockade of voltage-dependent sodium channels.[1][2]

Comparative Neuropharmacological Effects

Electrophysiological studies on rat hippocampal slices have been pivotal in differentiating the CNS effects of this compound and 6-benzoylthis compound. These experiments reveal a significant disparity in their potency and mechanism of action.

Effects on Neuronal Excitability

-

This compound: Demonstrates a modest depressant effect on the orthodromic population spike in hippocampal neurons at concentrations ranging from 1-100 microM.[1] Notably, it does not affect the antidromic population spike, suggesting a limited, specific site of action.[1] Furthermore, this compound shows no effect on sodium currents in hippocampal neurons in concentrations up to 100 microM and is unable to antagonize the effects of the sodium channel activator, aconitine (B1665448).[1][2]

-

6-benzoylthis compound: In stark contrast, this analogue is a potent inhibitor of neuronal activity. It effectively inhibits both the ortho- and antidromic population spikes, as well as the field excitatory postsynaptic potential (EPSP) in a concentration- and frequency-dependent manner at a much lower concentration range of 0.01-10 microM.[1] This broad inhibition of neuronal firing points to a more generalized mechanism of action.[1]

Interaction with Voltage-Gated Sodium Channels

The primary molecular target for 6-benzoylthis compound within the CNS has been identified as the voltage-gated sodium channel.[1][2] Patch-clamp studies have confirmed that it reduces the peak amplitude of the sodium current in hippocampal neurons.[1] This action underlies its ability to suppress neuronal activity and diminish epileptiform activity induced by bicuculline.[1] Conversely, this compound does not appear to interact with voltage-gated sodium channels in a comparable manner, as it fails to alter sodium currents.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies of this compound and 6-benzoylthis compound.

| Compound | Concentration Range | Effect on Orthodromic Population Spike | Effect on Antidromic Population Spike | Effect on Sodium Current |

| This compound | 1-100 µM | Depression[1] | No effect[1] | No effect (up to 100 µM)[1] |

| 6-benzoylthis compound | 0.01-10 µM | Inhibition[1] | Inhibition[1] | Reduced peak amplitude[1] |

| Compound | Ability to Antagonize Aconitine Action |

| This compound | No[2] |

| 6-benzoylthis compound | Yes[2] |

Experimental Protocols

The following sections detail the methodologies used in the key electrophysiological experiments cited in this guide.

Rat Hippocampal Slice Preparation and Extracellular Recording

-

Animal Model: Male Wistar rats were utilized for the preparation of hippocampal slices.[1]

-

Slice Preparation:

-

Animals were anesthetized and decapitated.

-

The brain was rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (ACSF).

-

Transverse hippocampal slices (400 µm thick) were prepared using a vibratome.

-

Slices were allowed to recover in an incubation chamber with oxygenated ACSF at room temperature for at least one hour before recording.

-

-

Extracellular Recording:

-

A single slice was transferred to a recording chamber and continuously perfused with oxygenated ACSF at a controlled temperature.

-

A stimulating electrode was placed on the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 pyramidal cell layer.

-

A recording electrode filled with ACSF was placed in the CA1 stratum pyramidale to record the orthodromic population spike and in the alveus to record the antidromic population spike.

-

Stable baseline responses were recorded for at least 20 minutes before the application of the test compounds.

-

This compound or 6-benzoylthis compound were then bath-applied at various concentrations.

-

Patch-Clamp Recording of Sodium Currents

-

Cell Culture: Primary cultures of hippocampal neurons were prepared from neonatal rats.

-

Electrophysiology:

-

Whole-cell voltage-clamp recordings were performed on cultured hippocampal pyramidal cells.

-

The external solution was formulated to isolate sodium currents, typically containing blockers for potassium and calcium channels.

-

The internal pipette solution contained a suitable electrolyte and buffer system.

-

Cells were held at a negative holding potential, and depolarizing voltage steps were applied to elicit sodium currents.

-

The peak amplitude of the inward sodium current was measured before and after the application of this compound or 6-benzoylthis compound.

-

Signaling Pathways and Experimental Workflows

Due to the limited direct action of this compound on well-defined signaling cascades, the following diagrams illustrate the proposed mechanism of its more active analogue, 6-benzoylthis compound, and the general experimental workflow for assessing the neurophysiological effects of these compounds.

Caption: Proposed mechanism of 6-benzoylthis compound on sodium channels.

Caption: Experimental workflow for hippocampal slice electrophysiology.

Conclusion

The available scientific evidence strongly indicates that this compound is a weak neuromodulator in the central nervous system. Its effects are significantly overshadowed by its structural analogue, 6-benzoylthis compound, which acts as a potent blocker of voltage-gated sodium channels. The lack of significant, direct activity of this compound on major CNS targets suggests that its potential as a primary neuropharmacological agent is limited. Future research, if pursued, should focus on potential subtle modulatory roles or synergistic effects with other compounds. For drug development professionals, the focus within this structural class of alkaloids should likely remain on more potent derivatives such as 6-benzoylthis compound, for which a clearer mechanism of action has been established.

References

- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolthis compound, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Heteratisine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteratisine, a C19-diterpenoid alkaloid primarily sourced from plants of the Aconitum genus, has garnered significant interest within the scientific community for its pronounced pharmacological properties, most notably its antiarrhythmic effects. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, biological activities, and mechanisms of action. A key focus is placed on the structure-activity relationships that govern the efficacy of these compounds as modulators of voltage-gated sodium channels. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development by consolidating quantitative data, outlining detailed experimental methodologies, and visualizing key molecular pathways and experimental workflows.

Introduction

This compound belongs to the hetisine-type diterpenoid alkaloids, a class of natural products characterized by a complex heptacyclic hetisane skeleton.[1] These compounds are known for a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. However, it is their potent antiarrhythmic activity that has positioned them as promising lead structures for the development of novel cardiovascular drugs.[1][2] The mechanism underlying this activity is primarily attributed to the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in cardiac tissue.[3][4]

This guide will explore the chemical space around the this compound core, examining how structural modifications influence biological activity. We will delve into the synthesis of key analogs and derivatives, present quantitative data on their efficacy, and provide detailed experimental protocols to facilitate further research and development in this area.

Structural Analogs and Derivatives of this compound

The core structure of this compound offers multiple sites for chemical modification, leading to a diverse range of analogs and derivatives with varying biological activities. A notable example is 6-benzoylthis compound (B8240661), a naturally occurring analog that has been shown to be a more potent inhibitor of neuronal activity than this compound itself.[3]

Key Structural Modifications

Structure-activity relationship (SAR) studies on this compound and related diterpenoid alkaloids have revealed several key structural features that are critical for their biological activity. These include:

-

Substitution at the C6 position: The presence of a benzoyl group at the C6 position, as seen in 6-benzoylthis compound, significantly enhances the inhibitory activity on sodium channels compared to the parent compound, this compound.[3]

-

Modifications of the N-ethyl group: Alterations to the N-ethyl group can influence the binding affinity of the molecule to its target.

-

Hydroxyl group modifications: Esterification or etherification of the hydroxyl groups can modulate the lipophilicity and pharmacokinetic properties of the derivatives.

Quantitative Data on Biological Activity

The antiarrhythmic and sodium channel blocking activities of this compound and its analogs have been quantified using various experimental models. The following tables summarize key quantitative data, providing a basis for a comparative analysis of these compounds.

| Compound | Biological Activity | Assay | Value | Reference |

| This compound | Antiarrhythmic | Aconitine-induced arrhythmia (rat) | ED50: 12.5 mg/kg | [1] |

| Neuronal Inhibition | Extracellular recordings (rat hippocampal slices) | 1-100 µM | [4] | |

| 6-Benzoylthis compound | Neuronal Inhibition | Extracellular recordings (rat hippocampal slices) | 0.01-10 µM | [4] |

| Sodium Current Inhibition | Whole-cell patch clamp (hippocampal neurons) | Reduces peak amplitude at 10 µM | [4] | |

| Tadzhaconine | Antiarrhythmic | Aconitine-induced arrhythmia (rat) | ED50: 0.3 mg/kg | [1] |

| Zeravshanisine | Antiarrhythmic | Aconitine-induced arrhythmia (rat) | ED50: 0.5 mg/kg | [1] |

Table 1: Antiarrhythmic and Neuronal Activity of this compound and Related Alkaloids.

| Alkaloid Class | Affinity to Na+ Channel Site 2 | Antinociceptive Activity | Acute Toxicity |

| High Affinity Group | K_i < 1 µM | ED50: ~25 µg/kg | LD50: ~70 µg/kg |

| Low Affinity Group | K_i > 10 µM | ED50: ~20 mg/kg | LD50: ~30 mg/kg |

Table 2: General Structure-Activity Relationships of Aconitum Alkaloids based on Sodium Channel Affinity.[5]

Experimental Protocols